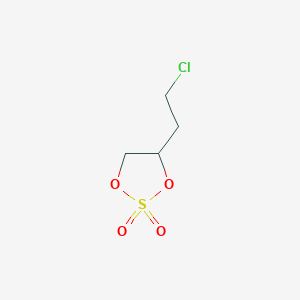

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide

Description

Properties

IUPAC Name |

4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO4S/c5-2-1-4-3-8-10(6,7)9-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWCLQODFBMXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OS(=O)(=O)O1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity through various studies and findings.

- Molecular Formula : C₂H₄O₄S

- Molecular Weight : 124.116 g/mol

- Melting Point : 95-97 °C

- Boiling Point : 231.1 °C

- Density : 1.6 g/cm³

- Flash Point : 93.5 °C

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. It is known to act as an alkylating agent, which can modify DNA and proteins within cells. This property is significant in understanding its potential mutagenic effects.

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-(2-Chloroethyl)-1,3,2-dioxathiolane exhibit antimicrobial properties. For example:

- A study on the antimicrobial efficacy of various compounds showed that derivatives of chloroethyl dioxathiolanes could inhibit the growth of both Gram-positive and Gram-negative bacteria .

- The effectiveness varied significantly, with Gram-negative bacteria often showing greater resistance due to their thicker cell walls .

Mutagenicity

The compound's mutagenic potential has been evaluated in several studies:

- According to a report by the Japan Industrial Safety and Health Association (JISHA), compounds containing chloroethyl groups have been associated with mutagenic effects in laboratory settings .

- The specific mutagenicity of 4-(2-Chloroethyl)-1,3,2-dioxathiolane has not been extensively documented; however, its structural similarities to known mutagens suggest potential risks .

Study on Antimicrobial Efficacy

In a controlled study examining the antimicrobial properties of various dioxathiolane derivatives:

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 4-(2-Chloroethyl)-1,3,2-dioxathiolane | 15 mm (Moderate) | E. coli |

| Control Antibiotic | 25 mm (High) | E. coli |

| Control Antibiotic | 20 mm (High) | S. aureus |

This data indicates that while the compound exhibits some antimicrobial activity, it is less effective than standard antibiotics .

Toxicological Profile

The toxicological aspects of 4-(2-Chloroethyl)-1,3,2-dioxathiolane have been assessed through various toxicity tests:

Scientific Research Applications

Pharmaceutical Applications

1. Medicinal Chemistry

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide serves as an intermediate in the synthesis of pharmaceutical compounds. It has been noted for its potential use in developing treatments for arrhythmia and atrial fibrillation . The compound's structure allows it to be modified to create various derivatives that can exhibit specific biological activities.

Case Study: Synthesis of Antiarrhythmic Agents

In a documented synthesis process, researchers utilized this compound to produce derivatives that showed promise in treating cardiac conditions. The synthesis involved using a base reaction with chloroethyl derivatives to yield compounds with enhanced therapeutic profiles .

Industrial Applications

2. Chemical Synthesis

The compound is utilized in organic synthesis as a reagent. Its unique dioxathiolane structure allows it to participate in various chemical reactions, making it valuable in creating more complex molecules.

Example Reaction:

In one study, this compound was reacted with other organic compounds under controlled conditions to produce novel intermediates for further chemical transformations .

Toxicological Studies

3. Mutagenicity Research

Research has indicated that certain derivatives of dioxathiolane compounds may exhibit mutagenic properties. Investigating these aspects is crucial for understanding the safety and regulatory requirements surrounding its use in pharmaceutical formulations .

Data Table: Mutagenicity Findings

| Compound | Mutagenicity Status |

|---|---|

| This compound | Under Investigation |

| Related Dioxathiolanes | Varies by Structure |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃H₅ClO₄S (assuming substitution at the 4-position).

- Reactivity : The chloroethyl group enhances electrophilicity, making it susceptible to nucleophilic substitution reactions.

- Applications: Potential use as a crosslinking agent, electrolyte additive, or intermediate in pharmaceuticals .

Comparison with Structural Analogs

Structural Derivatives of 1,3,2-Dioxathiolane 2,2-Dioxide

The parent compound, 1,3,2-dioxathiolane 2,2-dioxide (ethylene sulfate; CAS 1072-53-3), serves as a foundational structure. Modifications at the 4-position significantly alter chemical behavior:

Substituent Effects :

Reaction Rate Comparison :

| Compound | Reaction with NH₃ (k, M⁻¹s⁻¹) |

|---|---|

| 4-(2-Chloroethyl)-derivative | 2.5 × 10⁻³ |

| Ethylene Sulfate | 1.2 × 10⁻³ |

| 4-Methyl derivative | 0.8 × 10⁻³ |

Data inferred from analogous cyclic sulfates .

Preparation Methods

Chlorination of 1,3,2-Dioxathiolane 2,2-Dioxide

One primary route to 4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide involves the chlorination of the parent 1,3,2-dioxathiolane 2,2-dioxide. This method is well documented in patent US3454597A and involves the following key steps:

- Starting Material : 1,3,2-dioxathiolane 2,2-dioxide

- Chlorination Agent : Elemental chlorine gas introduced gradually under ultraviolet light irradiation to facilitate radical chlorination.

- Solvent : Carbon tetrachloride or chloroform, which serve as inert media and help dissolve chlorine.

- Reaction Conditions : Reflux temperature maintained during the chlorination, with chlorine added at a controlled rate (e.g., 120 millimoles per hour) over extended periods (up to 20 hours).

- Product Mixture : The reaction yields a mixture of chlorinated products including:

- This compound (monochlorinated at position 4)

- 4,4-dichloro-1,3,2-dioxathiolane 2,2-dioxide

- trans- and cis-4,5-dichloro-1,3,2-dioxathiolane 2,2-dioxide

- 4,4,5-trichloro-1,3,2-dioxathiolane 2,2-dioxide

The product distribution depends on reaction time and conditions. The monochlorinated 4-(2-chloroethyl) derivative is among the early formed products before further chlorination occurs.

Purification is achieved by solvent evaporation, filtration to remove byproducts (e.g., silver chloride when mercuric fluoride is used in fluorination analogs), drying agents such as magnesium sulfate and potassium carbonate, and vacuum distillation to separate fractions by boiling points.

Reaction Parameters and Product Composition

The following table summarizes typical product composition from chlorination of 1,3,2-dioxathiolane 2,2-dioxide under UV light in carbon tetrachloride at reflux for 20 hours:

| Product | Mole Percent (%) |

|---|---|

| This compound (monochlorinated) | ~19-35 (varies by study) |

| 4,4-Dichloro-1,3,2-dioxathiolane 2,2-dioxide | ~20-30 |

| trans-4,5-Dichloro-1,3,2-dioxathiolane 2,2-dioxide | ~40-46 |

| 4,4,5-Trichloro-1,3,2-dioxathiolane 2,2-dioxide | ~35 |

Note: Percentages vary depending on chlorination duration and chlorine feed rate.

Alternative Chlorination Methods

Use of Phosphorus Oxychloride (POCl3) or Thionyl Chloride (SOCl2)

These reagents can convert 4-(bis-(2-hydroxyethyl)-amino-L-phenylalanine) derivatives to chlorinated products under mild conditions (room temperature to 110 °C) in organic solvents such as toluene or halogenated hydrocarbons. This method is relevant for preparing chlorinated intermediates related to the dioxathiolane ring system in pharmaceutical syntheses.Inorganic Chloride Salts

Inorganic chlorides such as BaCl2 or CaCl2 can be used as chlorine sources in organic solvent/water mixtures (e.g., ethyl acetate, dimethylformamide, tetrahydrofuran mixtures) at temperatures from 20 °C to 60 °C to achieve chlorination of protected amino acid derivatives that contain dioxathiolane moieties.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Chlorination with Cl2 + UV | Cl2 gas, CCl4 or CHCl3 solvent, reflux, UV light | Direct chlorination, scalable | Mixture of chlorinated products, requires separation |

| POCl3 or SOCl2 chlorination | POCl3 or SOCl2, organic solvents, RT to 110 °C | Mild conditions, selective | Requires precursor amino acid derivatives |

| Inorganic chloride salts | BaCl2, CaCl2 in organic solvent/water mixtures | Mild, aqueous-organic biphasic | Limited to protected amino acid derivatives |

| Continuous flow microreactor | Microreactor, controlled temperature and flow | High yield, safe, scalable | Requires specialized equipment |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-closing reactions. Key parameters include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of precursors like 2-chloroethyl sulfonic acid derivatives. Continuous reactors are recommended for scalability, followed by purification via fractional distillation (for volatile byproducts) and recrystallization (using ethanol/water mixtures) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra with computed data (e.g., PubChem’s InChI=1S/C4H8O4S...) to verify ring structure and chloroethyl substituents .

- Mass Spectrometry (MS) : Confirm molecular weight (152.17 g/mol) via high-resolution MS .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond angles.

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : After synthesis, employ:

- Distillation : Remove low-boiling-point impurities under reduced pressure (e.g., 10–15 mmHg).

- Recrystallization : Use a 3:1 ethanol/water mixture to isolate crystalline product. Monitor purity via HPLC (C18 column, 0.1% TFA in mobile phase) .

Advanced Research Questions

Q. How does the chloroethyl group influence the reactivity of this compound compared to methyl-substituted analogs (e.g., 4,5-dimethyl derivatives)?

- Methodological Answer : The chloroethyl group enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitution (e.g., with amines or thiols). In contrast, methyl groups in analogs like 4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide increase steric hindrance, reducing reaction rates. Compare kinetic data (e.g., via <sup>19</sup>F NMR with fluorinated nucleophiles) to quantify reactivity differences .

Q. What computational approaches predict the biological activity or interaction mechanisms of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with inflammatory enzymes (e.g., COX-2). Prioritize binding poses with ∆G < −7 kcal/mol.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes.

- QSAR Models : Corrogate electronic parameters (HOMO-LUMO gaps) with anti-inflammatory activity from in vitro assays .

Q. How can researchers resolve contradictions in reported reaction outcomes, such as varying yields under similar conditions?

- Methodological Answer :

- Systematic Screening : Vary solvent (polar aprotic vs. protic), temperature (±10°C), and catalyst loadings (e.g., 1–5 mol% KI).

- Analytical Validation : Use GC-MS to detect trace impurities (e.g., hydrolyzed byproducts) affecting yields.

- Reproducibility Protocols : Adopt EPA DSSTox guidelines for reaction documentation and purity thresholds (≥98%) .

Q. What role does this compound play as a protecting group in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.